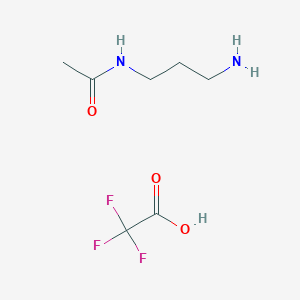
N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C5H12F3N2O2. It is known for its unique properties and applications in various scientific fields. This compound is often used in research due to its ability to interact with biological systems and its potential for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate typically involves the reaction of 3-aminopropylamine with acetic anhydride, followed by the addition of trifluoroacetic acid. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include methanol or ethanol
Catalyst: No specific catalyst is required for this reaction
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Batch or continuous flow reactors
- Purification: Techniques such as crystallization or distillation are used to purify the final product
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
- Oxidation: It can be oxidized to form corresponding amides or acids
- Reduction: Reduction reactions can convert it into primary amines
- Substitution: It can participate in nucleophilic substitution reactions
Common Reagents and Conditions
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
- Substitution: Reagents like alkyl halides or acyl chlorides are commonly used
Major Products Formed
- Oxidation: Formation of carboxylic acids or amides
- Reduction: Formation of primary amines
- Substitution: Formation of substituted amides or other derivatives
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
- Chemistry: Used as a building block for the synthesis of more complex molecules
- Biology: Studied for its interactions with enzymes and proteins
- Medicine: Potential applications in drug development and delivery systems
- Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate exerts its effects involves its interaction with biological molecules. It can:
- Bind to enzymes: Affecting their activity and function
- Interact with proteins: Modulating their structure and function
- Pathways involved: It may influence various biochemical pathways, including those related to metabolism and signal transduction
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Aminopropyl)acetamide
- N-(3-Aminopropyl)acetamide hydrochloride
- N-(3-Aminopropyl)acetamide sulfate
Uniqueness
N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H13F3N2O3 |
|---|---|
Peso molecular |
230.18 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2O.C2HF3O2/c1-5(8)7-4-2-3-6;3-2(4,5)1(6)7/h2-4,6H2,1H3,(H,7,8);(H,6,7) |
Clave InChI |
QTIPZRSWFCYLGT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


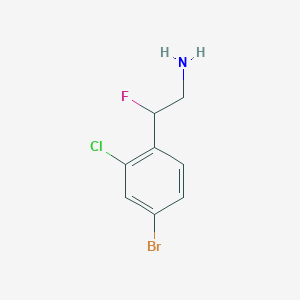
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate](/img/structure/B15216130.png)
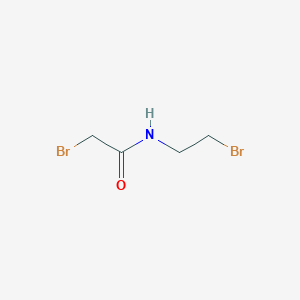
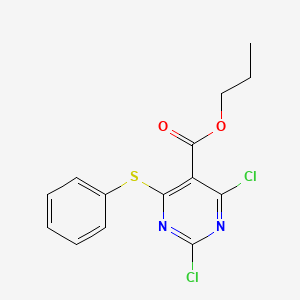
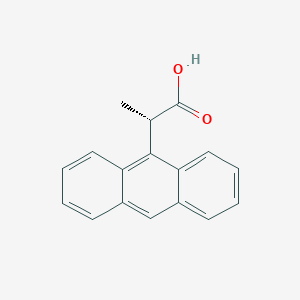
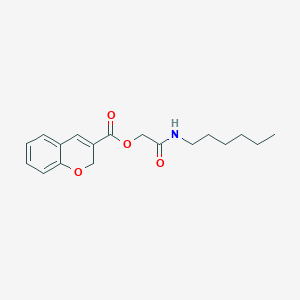
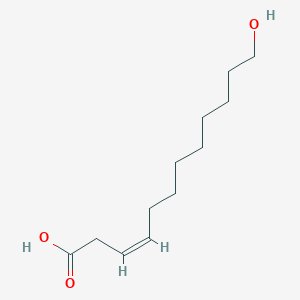


![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-](/img/structure/B15216181.png)

![9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide](/img/structure/B15216193.png)
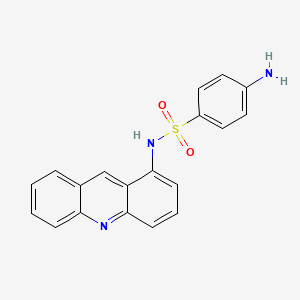
![7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B15216208.png)
